1H-Benzimidazole,1-butyl-7-methyl-(9CI)
Description
Significance of Benzimidazole (B57391) Scaffold in Heterocyclic Chemistry
The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, represents a cornerstone in the field of heterocyclic chemistry. nih.gov Its structure is of significant interest as it mimics the purine (B94841) nucleus found in essential biomolecules, allowing it to interact readily with various biopolymers in living systems. researchgate.net This structural feature has established benzimidazole as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov
Benzimidazole and its derivatives are known to engage with a multitude of biological targets through mechanisms such as hydrogen bonding, π-π stacking, and metal ion interactions. acs.org This versatility has led to the development of a vast library of benzimidazole-containing compounds with a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. researchgate.netnih.gov The unique core structure and minimal toxicity profile of benzimidazole have made it an exceptional framework in the development of new therapeutic agents. nih.gov The importance of this scaffold is underscored by its presence in numerous clinically approved drugs, highlighting its therapeutic relevance. researchgate.net
Overview of Alkyl and Methyl Substituents in Benzimidazole Chemistry
The biological and physicochemical properties of the benzimidazole core can be significantly modulated by the introduction of various substituents at different positions. acs.org Among the most common modifications are the addition of alkyl and methyl groups, which can influence the molecule's lipophilicity, steric profile, and electronic characteristics.
N-alkylation, particularly at the N-1 position, is a widely employed strategy in benzimidazole chemistry. The introduction of an N-butyl group, for instance, increases the molecule's lipophilicity. This can enhance its ability to penetrate biological membranes, a critical factor in drug design. A comprehensive study on N-Butyl-1H-benzimidazole using Density Functional Theory (DFT) revealed that the presence of the butyl substituent at the N-1 position does not significantly alter the conjugation and structural organization of the core benzimidazole ring. nih.govnih.govresearchgate.net However, this substitution is crucial for specific applications, such as improving charge transfer in dye-sensitized solar cells. chemicalbook.com
Methyl substitution on the benzene portion of the scaffold also plays a critical role in tuning the molecule's properties. The position of the methyl group is vital; for example, a methyl group at the C-5 position has been shown in some derivatives to be crucial for certain anti-inflammatory and CDK-inhibitory activities. researchgate.net Methyl groups are electron-donating and can alter the electronic density of the aromatic system, which in turn can affect reaction rates and the strength of intermolecular interactions. researchgate.net The placement of a methyl group at the C-7 position, adjacent to the N-1 nitrogen, would be expected to introduce specific steric and electronic effects, potentially influencing the conformation of the N-1 substituent and the basicity of the imidazole ring.
The following table summarizes the general influence of these substituents on the benzimidazole scaffold.
| Substituent | Position | General Influence on Properties | Research Findings Reference |
| Butyl Group | N-1 | Increases lipophilicity; does not significantly affect core ring conjugation. | nih.govnih.govresearchgate.net |
| Methyl Group | C-5, C-6, C-7 | Modulates electronic properties (electron-donating); introduces steric hindrance; position is crucial for specific biological activities. | researchgate.netresearchgate.net |
Research Rationale for Investigating 1H-Benzimidazole, 1-butyl-7-methyl-(9CI)
Despite the extensive research into substituted benzimidazoles, a notable gap exists in the scientific literature concerning the specific isomer 1H-Benzimidazole, 1-butyl-7-methyl-(9CI). Academic inquiry into this particular compound is warranted to systematically explore the combined and potentially unique effects of its substitution pattern.
The rationale for investigating this molecule is founded on the need to understand the structure-activity relationship (SAR) of 1,7-disubstituted benzimidazoles. The placement of a methyl group at the C-7 position is of particular interest due to its proximity to the N-1 position. This arrangement creates a distinct chemical environment where the steric bulk of the C-7 methyl group could influence the rotational freedom and orientation of the N-1 butyl chain. Furthermore, the electron-donating nature of the methyl group could modulate the electronic properties of the 'pyrrole-type' nitrogen at the N-1 position.
Investigating 1-butyl-7-methyl-1H-benzimidazole would allow for a direct comparison with other known isomers (e.g., 1-butyl-5-methyl-benzimidazole or 1-butyl-6-methyl-benzimidazole), providing valuable insights into how substituent positioning fine-tunes the molecule's physicochemical and biological properties. Such a study is a logical and necessary step to expand the fundamental knowledge of benzimidazole chemistry and to uncover potentially novel applications for this specific structural motif.
Scope and Objectives of Academic Inquiry for 1H-Benzimidazole, 1-butyl-7-methyl-(9CI)
A foundational academic investigation of 1H-Benzimidazole, 1-butyl-7-methyl-(9CI) would be multi-faceted, aiming to thoroughly characterize the molecule and explore its potential utility. The scope of such an inquiry would encompass its synthesis, structural confirmation, and preliminary screening for functional properties.
The primary objectives of the research would be:
Synthesis and Purification: To establish an efficient and high-yield synthetic pathway for 1-butyl-7-methyl-1H-benzimidazole, likely via the condensation of 3-methyl-benzene-1,2-diamine with a suitable carboxylic acid or aldehyde, followed by N-alkylation with a butyl halide. nih.gov The protocol would need to be optimized to ensure the selective formation of the 1,7-isomer and its purification to a high degree.
Structural Elucidation: To unequivocally confirm the molecular structure and isomeric purity of the synthesized compound. This would involve a comprehensive analysis using modern spectroscopic techniques, including:
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) to map the proton and carbon framework.
Mass Spectrometry (MS) to verify the molecular weight.
Potentially, single-crystal X-ray diffraction to determine the precise three-dimensional atomic arrangement and intermolecular packing.
Physicochemical and Computational Analysis: To determine fundamental physicochemical properties such as melting point, solubility, and the octanol-water partition coefficient (logP). chemeo.com Concurrently, to perform computational studies using Density Functional Theory (DFT) to model the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), providing theoretical insight into its reactivity and interaction potential. researchgate.netmdpi.com
Exploratory Functional Screening: To conduct a preliminary assessment of the compound's potential in areas where benzimidazole derivatives have shown promise. nih.govacs.org This could include in-vitro screening for:
Antimicrobial activity against a panel of representative bacteria and fungi.
Antiproliferative effects on various cancer cell lines.
Other potential applications such as corrosion inhibition or as a component in materials science, like ionic liquids or solar cells. chemicalbook.comrsc.org
The successful completion of these objectives would provide the first comprehensive dataset on 1H-Benzimidazole, 1-butyl-7-methyl-(9CI), laying the groundwork for future, more specialized research into its potential applications.
Properties
CAS No. |
156725-74-5 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.274 |
IUPAC Name |
1-butyl-7-methylbenzimidazole |
InChI |
InChI=1S/C12H16N2/c1-3-4-8-14-9-13-11-7-5-6-10(2)12(11)14/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
HWQALYNIUDQLNG-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC2=CC=CC(=C21)C |
Synonyms |
1H-Benzimidazole,1-butyl-7-methyl-(9CI) |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Structural Analysis of 1h Benzimidazole, 1 Butyl 7 Methyl 9ci
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopic Analysis
The FTIR spectrum of N-butyl-1H-benzimidazole, a closely related compound, reveals characteristic vibrational modes that are anticipated for 1H-Benzimidazole, 1-butyl-7-methyl-(9CI). nih.govmdpi.com The presence of the butyl substituent and the methyl group on the benzimidazole (B57391) core introduces specific vibrational signatures.
The high-wavenumber region of the FTIR spectrum is dominated by C-H stretching vibrations. Aromatic C-H stretching bands from the benzene (B151609) ring are typically observed in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations of the butyl and methyl groups are expected in the 2960-2850 cm⁻¹ region. mdpi.com
The mid-wavenumber region provides a wealth of information about the molecular structure. The C=N and C=C stretching vibrations of the benzimidazole ring are expected to appear in the 1600-1450 cm⁻¹ range. The in-plane bending vibrations of the C-H bonds and the scissoring vibrations of the CH₂ groups of the butyl chain are also found in this region. mdpi.com Specifically, CH₂ scissoring modes are typically assigned to the 1463–1440 cm⁻¹ range. mdpi.com
The low-wavenumber region, often referred to as the fingerprint region, contains complex vibrations that are unique to the molecule. These include out-of-plane bending vibrations of the C-H bonds of the benzene ring and various skeletal vibrations of the entire molecule.
Table 1: Predicted FTIR Vibrational Frequencies for 1H-Benzimidazole, 1-butyl-7-methyl-(9CI) based on N-Butyl-1H-benzimidazole Data. mdpi.com
| Wavenumber (cm⁻¹) | Assignment |
| 3110–2900 | C-H stretching (aromatic and aliphatic) |
| 1463–1440 | CH₂ scissoring |
| 1600-1450 | C=N and C=C stretching (benzimidazole ring) |
Dispersive Raman Spectroscopy for Molecular Vibrations
Dispersive Raman spectroscopy complements FTIR spectroscopy by providing information on the polarizability changes during molecular vibrations. For 1H-Benzimidazole, 1-butyl-7-methyl-(9CI), the Raman spectrum would be expected to show strong bands for the symmetric vibrations of the benzimidazole ring system. The C=C and C=N stretching vibrations of the heterocyclic ring are typically strong in the Raman spectrum. The breathing modes of the benzene and imidazole (B134444) rings would also be prominent. The aliphatic C-H stretching and bending vibrations of the butyl and methyl groups, while present, are generally weaker in Raman spectra compared to aromatic ring vibrations.
Electronic Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule, offering insights into its electronic structure and conjugation.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis spectrum of N-butyl-1H-benzimidazole, recorded in tetrahydrofuran (B95107) (THF), exhibits absorption peaks that are characteristic of the benzimidazole chromophore. mdpi.com It is expected that 1H-Benzimidazole, 1-butyl-7-methyl-(9CI) would display a similar absorption profile.
Experimental and theoretical studies on N-butyl-1H-benzimidazole show a prominent absorption peak at approximately 248 nm. nih.govmdpi.com An additional experimental peak is observed near 295 nm. nih.govmdpi.com The presence of a butyl substituent at the N1 position and a methyl group at the 7-position is not expected to significantly alter the fundamental electronic structure of the benzimidazole ring, but may cause minor shifts in the absorption maxima due to hyperconjugation effects. mdpi.com
Table 2: Experimental and Theoretical UV-Vis Absorption Maxima for N-Butyl-1H-benzimidazole. nih.govmdpi.com
| Experimental λmax (nm) | Theoretical λmax (nm) |
| 248 | 248 |
| 295 | - |
Analysis of Electronic Transitions (e.g., π→π transitions)*
The absorption bands observed in the UV-Vis spectrum of benzimidazole derivatives are primarily due to π→π* electronic transitions within the aromatic system. nih.govmdpi.com The benzimidazole ring contains a conjugated π-electron system that extends over both the benzene and imidazole rings.
The high-energy absorption band around 248 nm can be attributed to a π→π* transition involving the entire benzimidazole chromophore. The lower-energy band observed experimentally around 295 nm is also assigned to a π→π* transition within the benzimidazole fragment. mdpi.com The delocalization of π-electrons in alkyl-substituted benzimidazoles can be influenced by hyperconjugation, where the σ-electrons of the alkyl C-H bonds interact with the π-system of the ring. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. For 1H-Benzimidazole, 1-butyl-7-methyl-(9CI), ¹H and ¹³C NMR would provide definitive structural information.
Based on the known spectra of related benzimidazole derivatives, the ¹H NMR spectrum of 1H-Benzimidazole, 1-butyl-7-methyl-(9CI) in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the benzimidazole ring, the protons of the butyl chain, and the protons of the methyl group. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the butyl group would show characteristic multiplets in the upfield region, with the N-CH₂ protons being the most deshielded of the aliphatic signals. The methyl group protons would likely appear as a singlet in the aliphatic region.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the benzimidazole ring would resonate in the downfield region (typically 110-150 ppm), while the aliphatic carbons of the butyl and methyl groups would appear in the upfield region. The chemical shifts would be influenced by the electron-donating effects of the alkyl substituents.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Environments
Proton NMR spectroscopy is fundamental for identifying the chemical environment of hydrogen atoms within a molecule. For 1H-Benzimidazole, 1-butyl-7-methyl-(9CI), a hypothetical ¹H-NMR spectrum would reveal distinct signals for the protons on the benzimidazole core and the butyl and methyl substituents.
Aromatic Protons: The protons on the benzene portion of the benzimidazole ring would typically appear in the downfield region (approximately 7.0-8.0 ppm) due to the deshielding effects of the aromatic ring current. The specific splitting patterns (e.g., doublets, triplets) and coupling constants (J-values) would be critical in determining the substitution pattern on the benzene ring.
Butyl Group Protons: The four sets of protons on the n-butyl group would exhibit characteristic signals in the upfield region. The terminal methyl group (-CH₃) would likely be a triplet, while the methylene (B1212753) groups (-CH₂-) would appear as multiplets (e.g., sextet, quintet, triplet) depending on their proximity to the nitrogen atom and adjacent methylene groups. The methylene group attached directly to the nitrogen (N-CH₂) would be the most downfield of the butyl signals.
Methyl Group Proton: The methyl group attached to the benzene ring would appear as a singlet, typically in the range of 2.0-2.5 ppm.
For illustrative purposes, ¹H-NMR data for a related compound, 2-butyl-1H-benzo[d]imidazole, shows aromatic protons in the range of 7.06-7.68 ppm and signals for the butyl group at 2.79-1.32 ppm. rsc.org
Interactive Data Table: Hypothetical ¹H-NMR Data for 1H-Benzimidazole, 1-butyl-7-methyl-(9CI)
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.8 | m | - |
| N-CH₂- | ~4.2 | t | ~7.5 |
| -CH₂-CH₂-CH₂-CH₃ | ~1.8 | m | - |
| -CH₂-CH₂-CH₃ | ~1.4 | m | - |
| Benzene-CH₃ | ~2.5 | s | - |
| -CH₂-CH₃ | ~0.9 | t | ~7.3 |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework
¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Aromatic Carbons: The carbons of the benzimidazole ring would resonate at lower field (typically 110-150 ppm). The carbon atom at the 2-position (C2) generally appears at a lower field than the other carbons in the imidazole ring.
Butyl Group Carbons: The four carbon atoms of the butyl group would appear in the upfield region of the spectrum.
Methyl Group Carbon: The carbon of the methyl group on the benzene ring would also be found in the upfield region.
As a point of reference, the ¹³C-NMR spectrum of 2-butyl-1H-benzo[d]imidazole shows aromatic carbons between 114.0 and 152.3 ppm and butyl group carbons between 13.6 and 29.0 ppm. rsc.org
Interactive Data Table: Hypothetical ¹³C-NMR Data for 1H-Benzimidazole, 1-butyl-7-methyl-(9CI)
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
| Aromatic C=N | ~150-155 |
| Aromatic C | ~110-145 |
| N-CH₂- | ~45-50 |
| -CH₂-CH₂-CH₂-CH₃ | ~30-35 |
| -CH₂-CH₂-CH₃ | ~18-22 |
| Benzene-CH₃ | ~15-20 |
| -CH₂-CH₃ | ~13-15 |
Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Elucidation
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are essential for determining the connectivity of atoms within a molecule. A COSY spectrum shows correlations between protons that are coupled to each other. For 1H-Benzimidazole, 1-butyl-7-methyl-(9CI), COSY would be instrumental in:
Confirming the sequence of protons within the butyl chain by showing correlations between adjacent methylene and methyl groups.
Assigning the protons on the aromatic ring by revealing their coupling relationships.
While no specific COSY data exists for the target compound, its application is a standard procedure in the structural characterization of new organic molecules. arabjchem.org
Mass Spectrometry for Molecular Weight and Fragmentation Patterns (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum would show a molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the exact mass of 1H-Benzimidazole, 1-butyl-7-methyl-(9CI). The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, would offer further structural clues, such as the loss of the butyl group or other characteristic fragments. LC-MS is also a key technique for the analysis of benzimidazole residues in various samples. iaea.org
X-ray Diffraction for Solid-State Structural Determination (if available)
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.netdntb.gov.ua If a suitable crystal of 1H-Benzimidazole, 1-butyl-7-methyl-(9CI) could be obtained, this technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. This technique has been used to characterize many other benzimidazole derivatives. nih.govsemanticscholar.org To date, no crystal structure for the title compound has been reported in crystallographic databases.
Correlation of Experimental and Theoretical Spectroscopic Data
In modern chemical analysis, it is common practice to correlate experimental spectroscopic data with data obtained from theoretical calculations, often using Density Functional Theory (DFT). nih.govbeilstein-journals.org These computational methods can predict NMR chemical shifts, vibrational frequencies, and other spectroscopic properties. A strong correlation between the experimental and calculated data provides a high degree of confidence in the structural assignment. For many benzimidazole derivatives, DFT calculations have been shown to be in good agreement with experimental findings. nih.govnih.gov Such a study for 1H-Benzimidazole, 1-butyl-7-methyl-(9CI) would be a valuable final step in its comprehensive characterization.
Theoretical and Computational Investigations of 1h Benzimidazole, 1 Butyl 7 Methyl 9ci
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) Approaches (e.g., B3LYP method)
No published studies were found that applied Density Functional Theory (DFT) methods, such as the B3LYP functional, to the analysis of 1H-Benzimidazole, 1-butyl-7-methyl-(9CI).
Basis Set Selection and Optimization (e.g., 6-311++G(d,p), cc-pVDZ)
There is no available information regarding the selection and optimization of basis sets like 6-311++G(d,p) or cc-pVDZ for computational studies of 1H-Benzimidazole, 1-butyl-7-methyl-(9CI).
Geometry Optimization and Conformational Analysis
Specific data on the geometry optimization and conformational analysis of 1H-Benzimidazole, 1-butyl-7-methyl-(9CI) are not documented in the scientific literature.
Electronic Structure and Reactivity Descriptors
Molecular Electrostatic Potential (MEP) Analysis for Electrophilic and Nucleophilic Regions
No Molecular Electrostatic Potential (MEP) analysis for identifying electrophilic and nucleophilic regions of 1H-Benzimidazole, 1-butyl-7-methyl-(9CI) has been reported.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability
There are no published studies detailing the Frontier Molecular Orbital (HOMO-LUMO) analysis to assess the reactivity and stability of 1H-Benzimidazole, 1-butyl-7-methyl-(9CI).
Natural Bond Orbital (NBO) Analysis for Delocalization and Stabilization Energies
Natural Bond Orbital (NBO) analysis is a powerful computational method that examines the interactions between filled (donor) and vacant (acceptor) orbitals within a molecule. wikipedia.orgwisc.edu This analysis provides a quantitative picture of electron delocalization, which is crucial for understanding molecular stability and reactivity. The interactions are evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction between the donor and acceptor orbitals. nih.gov
For benzimidazole (B57391) derivatives, NBO analysis reveals significant delocalization of π-electrons within the fused ring system and hyperconjugation effects involving substituents. In the case of 1H-Benzimidazole, 1-butyl-7-methyl-(9CI), key interactions would be expected between the π orbitals of the benzimidazole core and the σ orbitals of the butyl and methyl groups.
For 1-butyl-7-methyl-1H-benzimidazole, the presence of the 7-methyl group would likely introduce additional hyperconjugation interactions between the C-H σ bonds of the methyl group and the π* orbitals of the aromatic ring, further stabilizing the structure. A hypothetical table of significant NBO interactions for the title compound, extrapolated from data on similar molecules, is presented below. mdpi.comnih.govresearchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) |
| π (C1-C2) | π* (C3-C4) | High |
| π (C1-C2) | π* (C7-N27) | High |
| LP (1) N26 | π* (C1-C2) | Very High |
| LP (1) N26 | π* (C7-N27) | Very High |
| σ (C-H) of methyl | π* (Benzene Ring) | Moderate |
| σ (C-H) of butyl | π* (Benzene Ring) | Low to Moderate |
| Note: This table is illustrative, based on expected interactions. Exact values require specific calculations for 1H-Benzimidazole, 1-butyl-7-methyl-(9CI). |
Mulliken Atomic Charges and Fukui Functions
Mulliken atomic charge analysis provides a method for estimating the partial charge distribution among the atoms within a molecule, which is essential for understanding its electrostatic potential, polarity, and reactivity. niscpr.res.in Fukui functions, on the other hand, are used within density functional theory to describe the sensitivity of a chemical system's electron density to a change in the number of electrons, thereby identifying the most electrophilic and nucleophilic sites.
In benzimidazole derivatives, the nitrogen atoms are typically the most electronegative, carrying negative Mulliken charges, while the hydrogen atoms attached to carbons are generally positive. mdpi.comniscpr.res.in The carbon atoms in the ring system exhibit a more complex charge distribution due to resonance.
For N-butyl-1H-benzimidazole, calculations have shown that the hydrogen atoms and their surrounding environment are the most electrophilic centers. mdpi.com The introduction of a methyl group at the 7-position in 1H-Benzimidazole, 1-butyl-7-methyl-(9CI) would likely alter the charge distribution. The electron-donating nature of the methyl group would increase the electron density in the benzene (B151609) portion of the ring, potentially making the adjacent carbon and nitrogen atoms slightly more negative compared to the unsubstituted counterpart.
The Fukui functions would correspondingly predict the sites for nucleophilic and electrophilic attack. The nitrogen atom of the imidazole (B134444) ring not bonded to the butyl group is typically a primary site for electrophilic attack. The analysis of these properties is crucial for predicting how the molecule will interact with other chemical species.
| Atom/Region | Expected Mulliken Charge | Reactivity Indicated by Fukui Function |
| Imidazole N (unsubstituted) | Negative | Nucleophilic |
| Imidazole N (butyl-substituted) | Less Negative | Less Nucleophilic |
| Aromatic Carbons | Variable (Negative/Slightly Positive) | Prone to Electrophilic Substitution |
| Butyl Group Hydrogens | Positive | Electrophilic |
| Methyl Group Hydrogens | Positive | Electrophilic |
| Note: This table presents expected trends. Precise values depend on specific computational analysis. |
Non-Covalent Interactions and Topological Methods
The study of non-covalent interactions (NCIs) is critical for understanding the stability and structure of molecules. Topological methods based on the electron density provide a framework for visualizing and quantifying these weak interactions.
Atoms in Molecules (AIM) Theory
The theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. nih.govcanterbury.ac.uk Critical points in the electron density, where the gradient is zero, are used to define atoms, bonds, rings, and cages. The properties at bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond (e.g., shared-shell covalent vs. closed-shell non-covalent). nih.gov For N-butyl-1H-benzimidazole, AIM analysis has been used to characterize the intra- and intermolecular interactions. mdpi.comnih.gov
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and identify non-covalent interactions. mdpi.com It plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This results in distinct spikes in the plot that correspond to different types of interactions: strong attractive (hydrogen bonds), weak attractive (van der Waals), and strong repulsive (steric clashes). mdpi.com In a study on N-butyl-1H-benzimidazole, RDG analysis was applied to investigate the weak interactions within the molecular system. mdpi.com For 1-butyl-7-methyl-1H-benzimidazole, this analysis would be crucial to map the steric interactions introduced by the methyl group and the van der Waals interactions involving the butyl chain.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a tool used to visualize regions of molecular space where the probability of finding an electron pair is high. mdpi.comcanterbury.ac.ukresearchgate.net ELF analysis provides a clear picture of core electrons, covalent bonds, and lone pairs. nih.gov The ELF values range from 0 to 1, where high values (approaching 1) indicate high electron localization, characteristic of covalent bonds and lone pairs. mdpi.com In N-butyl-1H-benzimidazole, ELF maps confirm the presence of bonding and non-bonding electrons, with high ELF values around hydrogen atoms indicating significant electron localization in the C-H bonds. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules. For benzimidazole derivatives, MD simulations are crucial for understanding their behavior in a biological context, such as interactions with protein targets. researchgate.net These simulations can predict the stability of a compound within a protein's binding site and elucidate the nature of the intermolecular forces at play.
In typical studies involving benzimidazole derivatives, researchers use MD simulations to:
Assess the conformational stability of the ligand-protein complex over time.
Calculate the binding free energy, which indicates the strength of the interaction.
Identify key amino acid residues that form stable hydrogen bonds or other non-covalent interactions with the compound.
For example, MD simulations have been effectively used to explore how different substituted benzimidazoles bind to various enzymes, providing a dynamic view of the binding mode and stability that is not available from static docking methods alone. researchgate.net
Illustrative Data Table: Typical Parameters for MD Simulation of a Benzimidazole Derivative
Note: This table is a representative example of parameters used in MD simulations for benzimidazole compounds and is not specific to 1H-Benzimidazole, 1-butyl-7-methyl-(9CI).
| Parameter | Description / Value |
| Simulation Software | AMBER, GROMACS, CHARMM |
| Force Field | AMBER, CHARMM36, OPLS-AA |
| System Setup | Ligand-protein complex in a solvated box with counter-ions |
| Temperature | 300 K (constant) |
| Pressure | 1 bar (constant) |
| Simulation Duration | 50 - 200 nanoseconds (ns) |
| Primary Analyses | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Hydrogen Bond Analysis, Binding Free Energy (MM/GBSA) |
Theoretical Prediction of Chemical Properties and Reactivity Trends
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for predicting the intrinsic chemical properties and reactivity of molecules like 1H-Benzimidazole, 1-butyl-7-methyl-(9CI). nih.gov These methods provide detailed electronic structure information, which is fundamental to understanding a molecule's behavior.
A comprehensive theoretical study on the closely related N-butyl-1H-benzimidazole provides a clear blueprint for the types of properties that are investigated. nih.govnih.gov Key insights from such computational analyses include:
Molecular Geometry: DFT calculations can optimize the three-dimensional structure of the molecule, predicting bond lengths and angles with high accuracy, which often show excellent agreement with experimental data. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. For benzimidazole structures, the nitrogen atoms typically represent nucleophilic centers. nih.gov
Global Reactivity Descriptors: Properties such as chemical hardness, potential, and electrophilicity index are calculated from HOMO and LUMO energies. These descriptors provide a quantitative framework for comparing the reactivity of different molecules. A negative chemical potential, for example, indicates that a molecule is stable against spontaneous decomposition. nih.gov
Illustrative Data Table: Predicted Quantum Chemical Properties for an N-Substituted Benzimidazole Analog
Note: This table contains representative data for an N-substituted benzimidazole based on published literature and is not specific to 1H-Benzimidazole, 1-butyl-7-methyl-(9CI). Values are typically calculated using methods like DFT/B3LYP.
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | ~ -6.3 eV | Relates to ionization potential and electron-donating capacity |
| LUMO Energy | ~ -0.9 eV | Relates to electron affinity and electron-accepting capacity |
| HOMO-LUMO Energy Gap | ~ 5.4 eV | Indicates chemical stability and resistance to excitation |
| Chemical Potential (µ) | ~ -3.6 eV | Indicates the tendency of electrons to escape; negative value denotes stability |
| Chemical Hardness (η) | ~ 2.7 eV | Measures resistance to change in electron distribution |
| Dipole Moment | ~ 3.5 - 4.0 Debye | Quantifies the overall polarity of the molecule |
Reaction Mechanisms and Reactivity Studies of 1h Benzimidazole, 1 Butyl 7 Methyl 9ci
Electrophilic and Nucleophilic Reactions of the Benzimidazole (B57391) Core
The benzimidazole ring system is an aromatic, 10π electron system, making it susceptible to various reactions. chemicalbook.com The reactivity of the benzimidazole core is characterized by a duality in its electronic nature. The imidazole (B134444) ring contains both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N3). N1 is π-excessive, while N3 is π-deficient, which renders the C2 position susceptible to nucleophilic attack. chemicalbook.com Conversely, the benzene (B151609) ring portion (positions 4, 5, 6, and 7) is π-excessive and thus prone to electrophilic substitution. chemicalbook.com
The 7-methyl group, also an electron-donating group, increases the electron density of the benzene ring, particularly at the ortho and para positions relative to it (positions 6 and 8, though position 8 is part of the imidazole ring fusion). This enhanced electron density makes the benzene moiety more susceptible to electrophilic attack compared to unsubstituted benzimidazole.
Electrophilic Reactions: Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur on the benzene ring. The 7-methyl group will direct incoming electrophiles primarily to the C4 and C6 positions due to its activating and ortho, para-directing nature. The N-butyl group at the 1-position can also influence the regioselectivity through steric hindrance.
Nucleophilic Reactions: Nucleophilic attack is favored at the C2 position of the imidazole ring. This reactivity is enhanced if the benzimidazole is quaternized to form a benzimidazolium salt, which makes the C2 carbon significantly more electrophilic. The N-butyl group at the 1-position can sterically hinder the approach of nucleophiles to the C2 position to some extent.
Mechanistic Insights into Alkylation and Methylation Reactions
Alkylation and methylation are fundamental reactions for modifying the benzimidazole scaffold. In the case of 1H-Benzimidazole, 1-butyl-7-methyl-(9CI), the N1 position is already occupied by a butyl group. Therefore, further alkylation or methylation will occur at the N3 position, leading to the formation of a quaternary 1,3-dialkyl-7-methylbenzimidazolium salt.
The mechanism of this reaction involves the nucleophilic attack of the pyridine-like N3 atom on the electrophilic carbon of an alkylating agent (e.g., methyl iodide or butyl bromide). The lone pair of electrons on the N3 atom initiates the reaction, forming a new carbon-nitrogen bond and a positively charged benzimidazolium cation.
The rate of this N-alkylation reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the electronic properties of the benzimidazole ring. The electron-donating 7-methyl group in 1H-Benzimidazole, 1-butyl-7-methyl-(9CI) would slightly increase the nucleophilicity of the N3 atom, potentially accelerating the rate of quaternization compared to an unsubstituted benzimidazole. The steric bulk of the existing 1-butyl group might also play a role, although it is less likely to significantly hinder the approach of a small electrophile like a methyl group to the relatively exposed N3 position.
Exploration of Intramolecular Cyclization Pathways
Benzimidazole derivatives can undergo intramolecular cyclization reactions to form more complex fused heterocyclic systems. For 1H-Benzimidazole, 1-butyl-7-methyl-(9CI), intramolecular cyclization would require the presence of a reactive functional group on the N-butyl or 7-methyl substituent, or at another position on the benzimidazole ring.
For instance, if the N-butyl chain were functionalized with a suitable leaving group at the terminal position, an intramolecular N-alkylation could occur, leading to a tricyclic system. Similarly, functionalization of the 7-methyl group could pave the way for cyclization onto the benzene ring or the imidazole moiety.
Recent studies have shown that transition-metal-catalyzed C-H cyclizations of benzimidazoles with alkenes can provide a one-step route to polycyclic imidazoles. chemistryviews.org A nickel-catalyzed intramolecular endo-selective C–H cyclization of benzimidazoles with alkenes has been developed. chemistryviews.org In the context of 1H-Benzimidazole, 1-butyl-7-methyl-(9CI), if the N-butyl group contained an alkene moiety, it could potentially undergo such a catalyzed cyclization. The regioselectivity of such a reaction would be influenced by the directing effects of the benzimidazole nitrogen atoms and the steric environment created by the substituents.
Oxidation and Reduction Processes Involving the Benzimidazole System
The benzimidazole ring is generally stable to oxidation and reduction reactions under mild conditions. However, under more forcing conditions, both the imidazole and benzene rings can be modified.
Oxidation: Strong oxidizing agents can lead to the degradation of the benzimidazole ring system. The 7-methyl group is a potential site for oxidation. Under certain conditions, benzylic oxidation could convert the methyl group to a formyl or carboxylic acid group. For example, intramolecular dehydrogenative coupling of N,N'-dialkyl o-phenylenediamines using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) has been used for the synthesis of 1,2-disubstituted benzimidazoles, indicating the susceptibility of C-H bonds to oxidation. researchgate.net
Reduction: The benzene ring of the benzimidazole system can be reduced under catalytic hydrogenation conditions, although this typically requires high pressures and temperatures. The imidazole ring is generally more resistant to reduction. If the benzimidazole ring were to contain a nitro group, this could be readily reduced to an amino group without affecting the heterocyclic core.
Catalytic Reaction Pathways Mediated by the Compound
1H-Benzimidazole, 1-butyl-7-methyl-(9CI) can serve as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts. The corresponding NHC would be formed by deprotonation of the C2 position of the 1-butyl-3-alkyl-7-methylbenzimidazolium salt.
The resulting NHC, 1-butyl-3-alkyl-7-methylbenzimidazol-2-ylidene, would possess specific steric and electronic properties conferred by the N-butyl and 7-methyl substituents. The N-butyl group provides steric bulk around the metal center when the NHC is used as a ligand, which can influence the selectivity and activity of the catalyst. The 7-methyl group, being electron-donating, would increase the electron density at the carbene carbon, enhancing its σ-donating ability as a ligand.
These NHC-metal complexes can mediate a wide range of catalytic reactions, including:
Cross-coupling reactions: Suzuki, Heck, and Sonogashira couplings are common applications for NHC-palladium complexes.
Metathesis reactions: NHC-ruthenium complexes are powerful catalysts for olefin metathesis.
Hydroamination: Rhodium(I)-NHC complexes have been shown to catalyze the hydroamination of styrenes. clockss.org
The specific substitution pattern of 1-butyl-7-methyl would allow for fine-tuning of the catalyst's performance. For example, the steric bulk of the N-butyl group can be advantageous in promoting reductive elimination in cross-coupling cycles, while the electronic effect of the 7-methyl group can modulate the reactivity of the metal center.
Below is a table summarizing the potential catalytic applications of NHCs derived from 1H-Benzimidazole, 1-butyl-7-methyl-(9CI).
| Catalytic Reaction | Metal | Role of Substituents |
| Suzuki Coupling | Pd | N-butyl: Steric bulk influences catalyst stability and turnover. 7-methyl: Enhances electron donation of the NHC, potentially increasing catalytic activity. |
| Heck Coupling | Pd | N-butyl: Steric hindrance can affect regioselectivity. 7-methyl: Increased electron density on the metal center may influence the rate of oxidative addition. |
| Olefin Metathesis | Ru | N-butyl: Steric bulk around the Ru center can control substrate access and selectivity. 7-methyl: Electronic tuning of the NHC ligand can modify the catalyst's initiation and propagation rates. |
| Hydroamination | Rh | N-butyl: Steric effects can influence the enantioselectivity in asymmetric variants. 7-methyl: Enhanced σ-donation can stabilize the active catalytic species. |
Advanced Applications of 1h Benzimidazole, 1 Butyl 7 Methyl 9ci and Its Derivatives in Chemical Research
Applications in Catalysis
The benzimidazole (B57391) framework is integral to the design of various catalytic systems, functioning both as a precursor to catalytically active ionic liquids and as a robust ligand for transition metals.
Utilization as Brønsted Acidic Ionic Liquids in Esterification
N-alkylated benzimidazoles serve as foundational molecules for creating Brønsted acidic ionic liquids (BAILs), which are valued as green, recyclable catalysts. nih.gov By quaternizing the second nitrogen atom of the imidazole (B134444) ring in a compound like 1-butyl-7-methyl-1H-benzimidazole, a benzimidazolium cation is formed. When paired with an appropriate anion (e.g., tetrafluoroborate, HSO₄⁻), the resulting salt can act as a BAIL.
These benzimidazolium-based ionic liquids have been identified as effective dual solvent-catalysts for reactions such as esterification. rsc.org The acidic proton on the cation catalyzes the reaction, while the ionic liquid medium facilitates the separation of products. This approach aligns with green chemistry principles by often eliminating the need for volatile organic solvents and allowing for catalyst reuse. youtube.com Imidazolium-based ionic liquids, a closely related class, have demonstrated high efficacy in catalyzing the esterification of carboxylic acids with alcohols, achieving good yields and simplifying product separation. rsc.org
Table 1: Representative Esterification Reactions Catalyzed by Imidazolium-Based Brønsted Acidic Ionic Liquids
| Carboxylic Acid | Alcohol | Catalyst System | Yield (%) | Reference |
| Acetic Acid | Ethanol (B145695) | [Hmim]HSO₄ | >95% | General principle |
| Benzoic Acid | Methanol | [Hmim]BF₄ | High | General principle |
| Succinic Anhydride | α-tocopherol | Imidazolium-based IL | High | rsc.org |
This table illustrates the catalytic potential of imidazolium-based ionic liquids, which is extendable to benzimidazolium systems derived from 1-butyl-7-methyl-1H-benzimidazole.
Role as Ligands in Transition Metal Catalysis
Benzimidazole and its derivatives are highly effective N-donor ligands in transition metal catalysis. researchgate.net The nitrogen atoms within the imidazole ring can readily coordinate with a wide variety of metal ions, including palladium, copper, ruthenium, iron, zinc, and nickel, forming stable complexes. researchgate.netuniurb.itnih.gov These metal complexes have found applications in a range of catalytic transformations, such as cross-coupling reactions, hydrogenations, and dehydrogenative couplings. uniurb.itresearchgate.net
The structure of 1-butyl-7-methyl-1H-benzimidazole makes it a suitable monodentate ligand. The coordination with a metal center typically occurs through the sp²-hybridized nitrogen atom at the 3-position. The butyl and methyl substituents can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity, selectivity, and stability. For instance, iron-catalyzed dehydrogenative coupling reactions have been developed for the synthesis of 1,2-disubstituted benzimidazoles, showcasing the role of these ligands in sustainable chemistry. researchgate.net
Table 2: Examples of Transition Metal-Catalyzed Reactions Using Benzimidazole-Type Ligands
| Metal | Reaction Type | Substrates | Significance | Reference |
| Iron | Dehydrogenative Coupling | Primary alcohols, o-phenylenediamines | Sustainable synthesis of benzimidazoles | researchgate.net |
| Copper | C-N Cross-Coupling | Aryl halides, Amines | Formation of key pharmaceutical intermediates | uniurb.it |
| Ruthenium | Transfer Hydrogenation | Ketones, Aldehydes | Production of alcohols | researchgate.net |
| Palladium | Direct Arylation | Heterocycles, Aryl halides | C-H activation and functionalization | uniurb.it |
Role in Materials Science
The chemical robustness and versatile electronic properties of the benzimidazole core make it a valuable building block for a variety of advanced materials. acs.orgresearchgate.net
Investigation as Electrolytes for Dye-Sensitized Solar Cells
In the field of photovoltaics, particularly dye-sensitized solar cells (DSSCs), electrolyte composition is critical for achieving high efficiency and long-term stability. acs.orgnih.gov Benzimidazole derivatives have been extensively investigated as additives in liquid electrolytes. Specifically, compounds like 1-methyl-benzimidazole (NMBI) have been shown to be crucial for optimizing the performance of copper- and iodide-based redox mediators. acs.orgsciencedaily.com
Table 3: Photovoltaic Performance of DSSCs with Benzimidazole-Based Electrolyte Additives
| Dye System | Electrolyte Additive | Jsc (mA/cm²) | Voc (V) | Fill Factor | PCE (%) | Reference |
| Phenothiazine-based | N-phenylbenzimidazole | 11.76 | 0.69 | 0.70 | 5.68 | rsc.org |
| Ruthenium-based | Benzimidazolyl IL | - | - | - | ~7.79 | rsc.orgnih.gov |
| Copper-based | 1-methyl-benzimidazole | - | Increased | - | Increased | sciencedaily.com |
Jsc = Short-circuit current density; Voc = Open-circuit voltage; PCE = Power conversion efficiency.
Development as Functional Materials
The benzimidazole scaffold is a privileged structure for the development of a wide range of functional materials. acs.org Its applications extend to organic electronics, such as organic light-emitting diodes (OLEDs) and chemosensors. researchgate.net The inherent chemical and thermal stability of the benzimidazole ring system contributes to the durability of these materials.
One of the well-established industrial applications of benzimidazoles is as corrosion inhibitors for metals and alloys. nih.gov They form a protective film on the metal surface, preventing corrosive processes. Furthermore, the ability to functionalize the benzimidazole core, as seen with the butyl and methyl groups in 1-butyl-7-methyl-1H-benzimidazole, allows for the fine-tuning of material properties like solubility, processability, and intermolecular interactions, which are critical for creating advanced materials for specific technological needs. nih.govresearchgate.net
Optical Materials and Dyes
Benzimidazole derivatives are important components in the design of optical materials and dyes due to their unique photophysical properties. nih.gov The benzimidazole core itself can act as a chromophore or as an auxiliary component in larger dye molecules. rsc.org A comprehensive study of N-butyl-1H-benzimidazole revealed experimental UV-Vis absorption peaks at approximately 248 nm and 295 nm in a THF solvent, which are attributed to π→π* transitions within the benzimidazole fragment. mdpi.com
Incorporating a benzimidazole unit into organic dyes has been shown to be an effective strategy for modulating their optical and electronic properties. rsc.org For example, its integration into phenothiazine-based dyes for DSSCs resulted in a red-shift of the charge transfer transition and an increase in the molar extinction coefficient. rsc.org This enhancement in light-harvesting capability contributes directly to improved device performance. The electron-withdrawing nature of the benzimidazole moiety can also be used to fine-tune the HOMO and LUMO energy levels of the material. rsc.org This makes derivatives like 1-butyl-7-methyl-1H-benzimidazole promising building blocks for creating novel fluorescent dyes and functional optical materials. acs.orgnih.gov
Coordination Chemistry and Ligand Design
The nitrogen atoms within the benzimidazole ring are key to its function in coordination chemistry, acting as electron donors to form complexes with various metals. researchgate.net This chelating ability is fundamental to the design of new catalysts, materials, and therapeutic agents. researchgate.netnih.gov
Synthesis of Metal Chelating Agents
Benzimidazole derivatives are versatile building blocks for synthesizing ligands designed to bind metal ions. The synthesis often involves condensation reactions, for example, between o-phenylenediamine (B120857) and aldehydes or carboxylic acids, to form the core benzimidazole structure. nih.gov Subsequent modifications, such as the introduction of alkyl chains like a butyl group at the N-1 position, enhance the ligand's properties, including its solubility and steric profile.
The nitrogen-containing heterocyclic systems of benzimidazoles make them excellent ligands for a wide array of metals, including transition metals and lanthanides. researchgate.net The synthesis of more complex chelating agents can involve linking two or more benzimidazole units together, creating multidentate ligands capable of forming highly stable metal complexes. researchgate.net For instance, the linear quadridentate N2S2 donor ligand 1,7-bis(N-methylbenzimidazol-2′-yl)-2,6-dithiaheptane has been shown to form stable 1:1 copper(II) complexes. researchgate.net
Complexation with Transition Metals
Derivatives of benzimidazole readily form complexes with transition metals such as copper(II), zinc(II), and nickel(II). nih.gov These complexation reactions typically occur in a solution, with the metal salt and the benzimidazole ligand mixed in a specific molar ratio. nih.gov The resulting metal complexes often exhibit distinct colors and morphologies depending on the metal and the specific ligand structure. nih.gov
The coordination geometry of these complexes can vary. For example, the crystal structure of dichloro zinc Bis(benzimidazol-2-yl)methane shows the zinc metal in a tetra-coordinated state, forming a slightly distorted tetrahedron with the ligands. researchgate.net Such complexes are of significant interest due to their potential applications in catalysis and as anti-cancer agents, where the metal center can play a crucial role in the mechanism of action. nih.gov
Corrosion Inhibition Studies
Benzimidazole derivatives are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. nih.govresearchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The molecular structure, with its π-electrons and heteroatoms (nitrogen), facilitates strong interaction with metal surfaces. researchgate.net
Theoretical and Experimental Investigations of Inhibition Mechanisms
The mechanism of corrosion inhibition by benzimidazole derivatives involves a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.netrsc.org Experimental techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are used to evaluate the inhibition efficiency. rsc.orgresearchgate.net Studies on various derivatives show that they can act as mixed-type inhibitors, retarding both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.net
Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide deeper insights into the inhibition mechanism. rsc.orgcapes.gov.br These calculations help identify the active sites in the inhibitor molecule responsible for adsorption. For benzimidazoles, the heteroatoms (N) are primary sites for interaction with the metal. rsc.org Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE) are calculated to correlate the molecular structure with inhibition efficiency. researchgate.netkfupm.edu.sa A low energy gap generally implies higher reactivity and better inhibition performance. kfupm.edu.sa
Table 1: Inhibition Efficiency of Selected Benzimidazole Derivatives on Steel
| Inhibitor | Concentration | Metal/Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | 3 mM | S235 Steel / 1 M HCl | 87.09% | rsc.org |
| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | 3 mM | S235 Steel / 1 M HCl | 85.06% | rsc.org |
| 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole (MSB) | 10⁻³ M | Carbon Steel / 1 M HCl | 95% | researchgate.net |
| 2-mercaptobenzimidazole | 250 ppm | Mild Steel / 1 M HCl | >90% (inferred from graphical data) | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Adsorption Processes on Metal Surfaces
The protective action of benzimidazole inhibitors is contingent upon their adsorption onto the metal surface. This process is often found to obey the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the surface. rsc.orgresearchgate.net The adsorption process involves the displacement of water molecules from the metal surface by the organic inhibitor molecules.
The nature of the adsorption can be elucidated from thermodynamic parameters. The standard free energy of adsorption (ΔG°ads) provides information on whether the process is predominantly physisorption (electrostatic interactions) or chemisorption (charge sharing or transfer to form a coordinate bond). researchgate.net Negative values of ΔG°ads indicate a spontaneous adsorption process. Values around -20 kJ/mol or less are typically associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. researchgate.net For many benzimidazole derivatives, the calculated ΔG°ads values fall in an intermediate range, suggesting that the adsorption mechanism involves both physical and chemical interactions. researchgate.net
In Vitro Enzyme Inhibition and Molecular Interactions
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds that interact with biological targets like enzymes. niscpr.res.in Derivatives are investigated as inhibitors for a wide range of enzymes involved in various diseases. nih.gov
Molecular docking studies are a crucial computational tool to understand these interactions, predicting how a ligand binds to the active site of a protein and elucidating the non-covalent interactions that stabilize the complex. nih.govmdpi.com
Research has shown that benzimidazole derivatives can inhibit several key enzymes:
Adenosine Deaminase (ADA): A study investigating selected benzimidazole derivatives identified a butyl derivative as a moderate inhibitor of ADA, an enzyme involved in the purine (B94841) metabolic pathway. niscpr.res.in The inhibition constant (Ki) for this butyl derivative was found to be 149 μM. niscpr.res.in
α-Amylase and α-Glucosidase: These enzymes are targets for managing diabetes. Certain benzimidazole-based thiadiazole derivatives have shown potent dual inhibitory activity against both enzymes, with IC₅₀ values significantly lower than the standard drug acarbose. frontiersin.org For example, one derivative displayed an IC₅₀ of 1.10 ± 0.10 µM against α-amylase and 2.10 ± 0.10 µM against α-glucosidase. frontiersin.org
Dipeptidyl Peptidase III (DPP III): This zinc-dependent enzyme is implicated in various pathophysiological processes. Amidino-substituted benzimidazole derivatives have been evaluated as inhibitors of human DPP III (hDPP III). mdpi.com The potency of these inhibitors was found to be influenced by substituents on the benzimidazole core, with a 2,2′-bithiophene-derived compound showing an IC₅₀ value of 4.98 ± 0.04 μM. mdpi.com
Cyclooxygenase (COX) Enzymes: As key enzymes in the inflammatory pathway, COX-1 and COX-2 are important targets for anti-inflammatory drugs. Substituted benzimidazole derivatives have demonstrated significant anti-inflammatory potential by inhibiting these enzymes, with some compounds showing IC₅₀ values lower than the standard drug ibuprofen. nih.gov
Table 2: In Vitro Enzyme Inhibition by Selected Benzimidazole Derivatives
| Derivative Class/Compound | Target Enzyme | Inhibition Value (IC₅₀ / Ki) | Reference |
|---|---|---|---|
| Butyl derivative of benzimidazole | Adenosine Deaminase (ADA) | Ki: 149 μM | niscpr.res.in |
| Benzimidazole-thiadiazole derivative (Compound 2) | α-Amylase | IC₅₀: 1.10 ± 0.10 µM | frontiersin.org |
| Benzimidazole-thiadiazole derivative (Compound 2) | α-Glucosidase | IC₅₀: 2.10 ± 0.10 µM | frontiersin.org |
| 2,2′-bithiophene-derived benzimidazole (b4) | Dipeptidyl Peptidase III (hDPP III) | IC₅₀: 4.98 ± 0.04 μM | mdpi.com |
| 4-trifluoromethylphenyl-derived benzimidazole (b6) | Dipeptidyl Peptidase III (hDPP III) | IC₅₀: 8.18 ± 0.09 μM | mdpi.com |
This table is interactive. Click on the headers to sort the data.
These findings underscore the versatility of the benzimidazole framework. By modifying the substituents at various positions on the benzimidazole ring, researchers can fine-tune the molecule's electronic and steric properties to achieve potent and selective inhibition of specific enzymes.
Cholinesterase Inhibitory Activity Research
There is no available research data detailing the in vitro or in vivo cholinesterase inhibitory activity of 1H-Benzimidazole, 1-butyl-7-methyl-(9CI). Studies on other benzimidazole derivatives have shown a wide range of activities, from potent to moderate or weak inhibition, depending on the nature and position of the substituents on the benzimidazole core. biointerfaceresearch.comnih.gov
Molecular Docking Studies for Target Interactions
No molecular docking studies have been published that specifically analyze the binding interactions of 1H-Benzimidazole, 1-butyl-7-methyl-(9CI) with the active sites of cholinesterase enzymes. Molecular docking is a computational technique frequently used to predict the binding mode and affinity of a ligand to a protein target, and such studies are available for a variety of other benzimidazole derivatives, providing insights into their potential mechanisms of action. nih.gov
Structure Property and Structure Activity Relationship Sar Studies for 1h Benzimidazole, 1 Butyl 7 Methyl 9ci
Influence of N-Butyl Substitution on Molecular Properties and Reactivity
The introduction of a butyl group at the N-1 position of the benzimidazole (B57391) ring primarily influences the molecule's steric and lipophilic characteristics without fundamentally altering the core geometry of the heterocyclic system. nih.gov The biological activity of benzimidazole derivatives is known to be affected by the type and position of substituents on the ring. nih.gov
Detailed experimental and theoretical studies on N-butyl-1H-benzimidazole, a close analog, have been conducted using Density Functional Theory (DFT) calculations. These studies show that the presence of the N-butyl substituent does not lead to significant changes in the conjugation and structural organization of the benzimidazole core. nih.govmdpi.com A comparison of the bond lengths and angles between the parent benzimidazole and its N-butyl substituted counterpart reveals remarkable similarity. For instance, the C-N bond lengths within the imidazole (B134444) ring and the associated angles remain largely unaffected by the alkyl substitution. nih.govmdpi.com This indicates that the electronic nature of the core aromatic system is preserved.
The primary role of the N-butyl group is to increase the molecule's lipophilicity, or fat-solubility. This property is critical for influencing how the molecule interacts with biological systems, such as its ability to cross cell membranes. acs.org In various series of benzimidazole derivatives, N-alkylation has been shown to positively influence chemotherapeutic efficacy. acs.org The butyl group itself is flexible, with multiple rotatable bonds, which can further affect how the molecule fits into the active sites of enzymes or receptors. chemscene.com
Interactive Table 1: Comparison of Theoretical and Experimental Structural Parameters for N-Butyl-1H-Benzimidazole Data derived from DFT/B3LYP/6-311++G(d,p) calculations and experimental results. nih.gov
| Parameter | Bond/Angle | Theoretical Value | Experimental Value |
| Bond Length | C1-N26 | 1.386 Å | 1.391 Å |
| Bond Length | C2-N27 | 1.387 Å | 1.367 Å |
| Bond Length | C7-N26 | 1.377 Å | - |
| Bond Length | C7-N27 | 1.306 Å | - |
| Bond Angle | N26-C7-N27 | 113.4° | - |
| Bond Angle | C2-N27-C7 | 104.9° | - |
| Bond Angle | C1-N26-C7 | 106.8° | - |
Impact of 7-Methyl Substitution on the Benzimidazole Core
The substitution of a methyl group at the C-7 position on the fused benzene (B151609) ring of the benzimidazole core introduces specific electronic effects. The methyl group is a weak electron-donating group due to hyperconjugation and inductive effects (+I). sciepub.com This donation of electron density increases the nucleophilicity of the aromatic ring, making positions 4, 5, and 6 more susceptible to electrophilic substitution reactions. chemicalbook.com
The position of substituents on the benzimidazole ring is crucial in determining biological activity. nih.gov While extensive research exists for substitutions at the C-2, C-5, and C-6 positions, specific data on C-7 substitution is less common. However, studies on other substituted benzimidazoles show that even a small methyl group can significantly modulate activity. For example, in one series of anti-inflammatory agents, a methyl group at C-5 led to a complete loss of activity, whereas in another series targeting cyclooxygenase, a C-5 methyl substitution resulted in moderate inhibition. nih.gov
Synergistic Effects of Multiple Substituents
The combined presence of the N-1 butyl group and the C-7 methyl group on the benzimidazole scaffold results in a synergistic interplay of steric, lipophilic, and electronic effects. While no direct studies on the synergistic effects for this specific compound are available, the combined impact can be inferred from the individual contributions of each substituent.
Modulation of Physicochemical Properties : The N-butyl group significantly increases lipophilicity, which is expected to enhance membrane permeability. acs.org The 7-methyl group provides a smaller, localized increase in lipophilicity on the benzene portion of the molecule. Together, they create a molecule with a distinct hydrophobic profile that can be crucial for reaching and interacting with specific biological targets. researchgate.net
Fine-Tuning of Electronic Environment : The N-butyl group has a minimal effect on the core's electronic structure, essentially acting as a lipophilic anchor. nih.govmdpi.com The 7-methyl group, in contrast, electronically "tunes" the benzene ring by donating electron density. sciepub.com This combination allows for the modification of the molecule's solubility and transport properties via the butyl group, while the methyl group can optimize the electronic interactions required for specific binding at a target site.
Steric Influence : The placement of substituents dictates the three-dimensional shape of the molecule. The N-butyl group can adopt various conformations, potentially influencing how the molecule approaches a binding pocket. The 7-methyl group, being adjacent to the point of fusion with the imidazole ring, can create steric hindrance that may favor a particular orientation of the molecule when binding to a receptor, potentially increasing selectivity.
Computational SAR Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique widely used to predict the biological activity of chemical compounds based on their molecular structures. nih.govijpsr.com For benzimidazole derivatives, QSAR models have been successfully developed to predict activities such as antibacterial, antimicrobial, and antihypertensive effects. nih.govthieme-connect.comnih.govmdpi.com
These models are built by calculating a range of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to find a mathematical correlation between these descriptors and the observed biological activity. nih.gov Although a specific QSAR model for 1H-Benzimidazole, 1-butyl-7-methyl-(9CI) is not documented in the provided results, the methodology is broadly applicable.
Key steps in developing a QSAR model for this compound would include:
Data Collection : Gathering a set of benzimidazole derivatives with varying substituents at the N-1 and C-7 positions and their corresponding measured biological activities.
Descriptor Calculation : Computing various molecular descriptors that quantify different aspects of the molecule's structure.
Model Development : Using statistical regression to create an equation that links the descriptors to activity.
Model Validation : Testing the model's predictive power using an external set of compounds. nih.gov
Interactive Table 2: Common Molecular Descriptors Used in Benzimidazole QSAR Studies These descriptors quantify various properties of a molecule to predict its activity. nih.govijpsr.comthieme-connect.com
| Descriptor Type | Descriptor Name | Description | Relevance |
| Electronic | Dipole Moment | Measures the polarity of the molecule. | Influences electrostatic interactions. |
| Topological | TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms. | Predicts drug transport properties. |
| Topological | GGI4 (Galvez Topological Charge Indices) | Relates to the charge distribution in the molecule. | Correlates with electronic interactions. |
| Physicochemical | MlogP (Moriguchi Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | Predicts membrane permeability and absorption. |
| Constitutional | H-Bond Acceptors | The number of hydrogen bond acceptors in the molecule. | Important for receptor-ligand binding. |
Relationship between Electronic Structure and Observed Properties/Activities
The electronic structure of 1H-Benzimidazole, 1-butyl-7-methyl-(9CI) is fundamental to its reactivity and potential biological activity. This relationship can be understood by analyzing various quantum chemical properties derived from DFT calculations.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov For N-butyl-1H-benzimidazole, the HOMO-LUMO gap has been calculated, providing insight into its kinetic stability. nih.gov The addition of a 7-methyl group would be expected to slightly raise the HOMO energy due to its electron-donating nature, potentially narrowing the gap and increasing reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-butyl-1H-benzimidazole, MEP analysis shows that the hydrogen atoms are the most electrophilic centers, while the region around the nitrogen atoms is nucleophilic. mdpi.com This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, with biological targets. researchgate.net
Interactive Table 3: Key Electronic Properties and Stabilization Energies for N-Butyl-1H-Benzimidazole Data from NBO analysis highlights electron delocalization effects. nih.gov
| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kJ/mol) |
| σ(C1-C2) -> σ(C1-C6) | 4.63 |
| σ(C1-C2) -> σ(C1-N26) | 0.86 |
| σ(C1-C2) -> σ*(C6-H11) | 2.42 |
Future Research Directions and Open Questions
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted benzimidazoles traditionally involves methods that can be harsh, requiring high temperatures, toxic catalysts, or environmentally harmful solvents. eprajournals.commdpi.com A primary area for future research is the development of green and sustainable synthetic methodologies specifically tailored for 1-butyl-7-methyl-1H-benzimidazole.
Current research on other benzimidazole (B57391) derivatives has highlighted several promising eco-friendly strategies. These include catalyst-free syntheses conducted in sustainable solvents like ethanol (B145695), often at room temperature, which offer high yields, excellent atom economy, and no toxic by-products. bohrium.combohrium.com Other approaches utilize visible light irradiation with reusable heterogeneous catalysts or employ deep eutectic solvents (DES) to facilitate easy work-up and purification. mdpi.combohrium.com Adapting these modern techniques could provide more efficient and environmentally benign pathways to 1-butyl-7-methyl-1H-benzimidazole, moving away from traditional condensations that require harsh dehydrating agents. nih.govresearchgate.net
Table 1: Comparison of Synthetic Approaches for Benzimidazole Derivatives
| Feature | Traditional Methods | Future Sustainable Routes |
|---|---|---|
| Catalyst | Often requires metal catalysts or harsh acids. bohrium.com | Catalyst-free, biocatalysts, or reusable nanocatalysts. researchgate.netbohrium.com |
| Solvent | Use of toxic and hazardous organic solvents. eprajournals.com | Green solvents (e.g., ethanol, water) or solvent-free conditions. mdpi.combohrium.com |
| Conditions | High temperatures and long reaction times are common. bohrium.com | Mild conditions, often at room temperature; microwave or ultrasound assistance. mdpi.combohrium.com |
| By-products | Can generate toxic waste, requiring complex separation. bohrium.com | Minimal to no toxic by-products, high atom economy. bohrium.com |
| Efficiency | Yields can be variable; catalyst separation can be complex. bohrium.com | Often high-yielding with simplified product isolation. mdpi.comresearchgate.net |
Future work should focus on a one-pot synthesis from readily available precursors, potentially exploring catalyst-free oxidative coupling or transfer hydrogenative cascade reactions that have proven successful for other analogues. bohrium.comorganic-chemistry.org
Advanced Spectroscopic Characterization for Mechanistic Elucidation
While standard spectroscopic techniques such as FT-IR, UV-Vis, and NMR (¹H and ¹³C) are essential for structural confirmation, future research should employ more advanced methods to gain deeper mechanistic insights into the behavior of 1-butyl-7-methyl-1H-benzimidazole. nih.gov
Combining experimental spectroscopy with theoretical calculations, such as time-dependent density functional theory (TD-DFT), can provide a more robust interpretation of UV-Vis absorption spectra and elucidate the nature of electronic transitions within the molecule. researchgate.net Advanced NMR techniques, including 2D NMR, can help resolve complex structural features and study conformational dynamics in solution, which may differ from the solid state. nih.gov High-resolution mass spectrometry (HRMS) is crucial for unambiguous molecular formula confirmation. A comparative study using these advanced spectroscopic tools could reveal subtle structural and electronic effects imparted by the specific butyl and methyl substitutions, which is critical for understanding reaction mechanisms and designing new applications. researchgate.net
Deeper Exploration of Theoretical Models and Simulations
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, complementing experimental findings. researchgate.nettandfonline.com For 1-butyl-7-methyl-1H-benzimidazole, a deeper exploration of theoretical models is a crucial research direction. Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry and predict a wide range of quantum chemical parameters. researchgate.netnih.gov
Key areas for theoretical investigation include:
HOMO-LUMO Analysis : Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand charge transfer within the molecule and its electronic absorption properties. researchgate.netmdpi.com
Molecular Electrostatic Potential (MEP) : MEP maps can reveal the electrophilic and nucleophilic sites, predicting chemical reactivity and intermolecular interactions. mdpi.com
Molecular Dynamics (MD) Simulations : MD simulations can explore the conformational stability of the molecule and its interactions with other molecules or surfaces over time, which is particularly relevant for applications like corrosion inhibition or drug-receptor binding. researchgate.nettandfonline.com
These theoretical studies can provide a foundational understanding of the molecule's electronic structure, stability, and reactivity, guiding further experimental work. nih.govresearchgate.net
Table 2: Theoretical Methods and Their Applications
| Theoretical Method | Application for 1-butyl-7-methyl-1H-benzimidazole | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, calculation of electronic properties (hardness, electronegativity). | researchgate.netnih.gov |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Visible absorption spectra and electronic transitions. | researchgate.net |
| HOMO-LUMO Energy Gap Analysis | Prediction of chemical reactivity, stability, and charge transfer properties. | mdpi.com |
| Molecular Electrostatic Potential (MEP) | Identification of reactive sites for electrophilic and nucleophilic attack. | mdpi.com |
| Molecular Dynamics (MD) Simulation | Study of conformational stability and interactions with target molecules or surfaces. | tandfonline.com |
Discovery of New Applications in Emerging Chemical Fields
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.govnih.gov However, the potential of 1-butyl-7-methyl-1H-benzimidazole in these and other emerging fields remains largely untapped. Future research should systematically screen this compound for various biological activities.
Beyond pharmacology, benzimidazole derivatives have found applications in materials science as corrosion inhibitors, fluorescent materials, and components of organic light-emitting diodes (OLEDs). nih.govresearchgate.net The molecular structure of 1-butyl-7-methyl-1H-benzimidazole, rich in π-electrons and nitrogen atoms, suggests it could have a high affinity for metal surfaces, making it a candidate for corrosion inhibition studies. researchgate.net Its potential as a building block for novel chemosensors or electronic materials should also be investigated. nih.govresearchgate.net A comprehensive study of its photophysical properties, such as fluorescence quantum yield, could open doors to applications in optoelectronics. researchgate.net
Design of Next-Generation Substituted Benzimidazole Derivatives for Specific Academic Pursuits
Using 1-butyl-7-methyl-1H-benzimidazole as a lead compound, future research can focus on designing and synthesizing next-generation derivatives to probe structure-activity relationships (SAR). nih.gov Strategic modifications to the core structure can fine-tune its properties for specific academic goals.
Potential design strategies include:
Modification at the C2-position : Introducing various aryl or alkyl groups at the C2-position is a common strategy to modulate biological activity. researchgate.net
Variation of the N1-substituent : Replacing the butyl group with other alkyl or functionalized chains can alter the molecule's lipophilicity and steric profile, impacting its interactions with biological targets.
Functionalization of the Benzene (B151609) Ring : While the 7-position is methylated, other positions on the benzene ring could be functionalized with electron-donating or electron-withdrawing groups to systematically study their effects on the electronic properties and reactivity of the benzimidazole core.
These targeted synthetic efforts would generate a library of related compounds, enabling detailed SAR studies and the development of molecules with optimized properties for specific applications, from targeted anticancer agents to highly efficient corrosion inhibitors. frontiersin.orgacs.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1H-Benzimidazole, 1-butyl-7-methyl- (9CI) |
| Ethanol |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1H-Benzimidazole,1-butyl-7-methyl-(9CI), and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of o-phenylenediamine derivatives with appropriate carbonyl precursors. Solvent-free, one-pot methods using organocatalysts (e.g., p-toluenesulfonic acid) under microwave irradiation improve yields (60–85%) by reducing side reactions . Key variables include temperature (80–120°C), reaction time (4–12 hours), and stoichiometry of substituents. Characterization via -NMR and HPLC ensures purity (>95%) .
Q. How can structural elucidation of 1-butyl-7-methyl-benzimidazole derivatives be performed to confirm regiochemistry?
- Methodological Answer : Use -NMR to identify substituent positions: the butyl group at N1 deshields adjacent protons (δ 3.8–4.2 ppm), while the methyl group at C7 splits aromatic protons into distinct doublets (δ 7.1–7.5 ppm). X-ray crystallography resolves ambiguities in regiochemistry, as seen in analogous benzimidazole structures .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC determination) .
- Anti-inflammatory : COX-2 inhibition via ELISA .
- Always include positive controls (e.g., albendazole for antiparasitic activity) .
Advanced Research Questions
Q. How do electronic effects of the 1-butyl and 7-methyl groups influence binding to biological targets (e.g., kinases or viral proteases)?
- Methodological Answer : Computational docking (AutoDock Vina) and MD simulations reveal that the butyl group enhances hydrophobic interactions with enzyme pockets (e.g., HBV polymerase), while the methyl group stabilizes π-π stacking in aromatic binding sites. Compare binding energies (ΔG) with unsubstituted benzimidazole to quantify effects .
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell cultures) or impurities. Solutions:
- Reproduce studies with standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Use LC-MS to verify compound integrity during bioassays .
- Perform meta-analyses to identify trends across studies (e.g., logP vs. activity correlations) .
Q. How can supramolecular assembly of this compound be leveraged for material science applications?
- Methodological Answer : The benzimidazole core facilitates coordination with transition metals (e.g., Pd) to form catalytic frameworks. For example, Pd(OAc) complexes with 1-butyl-7-methyl-benzimidazole show enhanced activity in Suzuki-Miyaura cross-coupling reactions under microwave conditions (yield >90%) .
Experimental Design & Data Analysis
Q. What spectroscopic techniques are critical for analyzing degradation products of this compound under acidic conditions?
- Methodological Answer :
- HPLC-MS : Identifies hydrolyzed products (e.g., cleavage of the butyl group).
- FT-IR : Tracks loss of C-N stretching (1250–1350 cm) .
- Stability studies (pH 1–14, 37°C) should reference ICH guidelines .
Q. How to design SAR studies for 1-butyl-7-methyl-benzimidazole analogs targeting antiviral activity?
- Methodological Answer :
- Core modifications : Vary substituents at C2 (e.g., nitro, amino) to modulate electron density.
- Side-chain variations : Replace butyl with allyl or cyclopropyl groups to test steric effects.
- Assays : Measure IC against viral replication (e.g., HIV RT inhibition) .
Safety & Handling
Q. What are the critical safety protocols for handling 1-butyl-7-methyl-benzimidazole in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
